[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride
Description
[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a pyrazole-derived compound featuring a phenyl substituent at the 5-position of the pyrazole ring and a methylamine group at the 3-position, stabilized as a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCGHVPHNRYCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps . One common method includes the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. The resulting intermediate can then be further reacted with formaldehyde and an amine to introduce the methylamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that pyrazole derivatives, including [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride, exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. A notable study demonstrated that a related pyrazole compound effectively reduced tumor growth in xenograft models of breast cancer .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This property suggests its potential use in developing anti-inflammatory drugs .
2.2 Molecular Probes
The compound can serve as a molecular probe in biochemical assays to study protein interactions and enzyme activities. Its ability to selectively bind to certain biomolecules makes it a valuable tool for researchers studying cellular processes and signaling pathways .
Material Science
3.1 Synthesis of Novel Materials
In material science, this compound has been utilized in the synthesis of novel polymers and composite materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
3.2 Catalysis
The compound has also been explored as a catalyst in various organic reactions, including cross-coupling reactions and condensation processes. Its unique structure allows it to facilitate reactions under mild conditions, thus reducing the need for harsh reagents and conditions typically required in organic synthesis .
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested this compound against clinical isolates of bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential role in treating bacterial infections.
Mechanism of Action
The mechanism of action of [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Comparative Analysis of Pyrazole/Isoxazole Derivatives
Key Differences and Implications
Core Heterocycle :
- Pyrazole vs. Isoxazole : Pyrazole (two adjacent nitrogen atoms) exhibits distinct electronic and hydrogen-bonding properties compared to isoxazole (one oxygen and one nitrogen atom). Pyrazoles often participate in stronger hydrogen-bonding networks due to dual nitrogen sites, while isoxazoles may engage in weaker dipole interactions .
Substituent Effects: Phenyl vs. The 2-chlorophenyl substituent in the isoxazole analog introduces steric hindrance and electron-withdrawing effects, which could modulate reactivity or binding specificity . Pyridinyl Group: The pyridinyl substituent in 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine enables additional hydrogen bonding or π-π interactions, making it suitable for targeting enzymes or receptors with aromatic binding pockets .
Amine Positioning :
- The methylamine group at the 3-position in the target compound contrasts with the 4-methyl and 3-amine groups in 4-Methyl-1H-pyrazol-3-amine HCl. This positional difference could influence steric interactions and solubility profiles .
Molecular Weight and Solubility :
- Higher molecular weights (e.g., 358.44 g/mol for the pyridinyl derivative) may reduce solubility compared to simpler analogs like 4-Methyl-1H-pyrazol-3-amine HCl (133.58 g/mol). The hydrochloride salt form of the target compound likely improves aqueous solubility .
Biological Activity
[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of pyrazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds often exhibit:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, such as thrombin and cyclooxygenases (COX). For instance, some pyrazole-based thrombin inhibitors utilize a serine-trapping mechanism that temporarily inhibits thrombin's catalytic activity by forming a covalent bond with the enzyme's active site .
- Anticancer Activity : Pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines. For example, certain derivatives have been tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), demonstrating IC50 values that indicate potent growth inhibition .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Research Findings
Recent studies have expanded the understanding of the biological activities associated with pyrazole compounds:
- A review highlighted the potential of pyrazole derivatives as selective p38 MAPK inhibitors, showcasing their role in cancer therapy .
- Another study found that specific modifications to the pyrazole structure could enhance its efficacy against multiple cancer types while minimizing toxicity to normal cells .
Q & A
Q. What are the optimized synthetic routes for [(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step process starting with the formation of a pyrazole core. A key intermediate, 3-aryl-2-(aminomethylene)propanenitrile (derived from substituted hydrazines and carbonyl compounds), undergoes cyclization with hydrazine salts in alcohols (e.g., ethanol or methanol) under reflux to yield the pyrazol-3-amine scaffold. Subsequent reaction with hydrochloric acid in anhydrous, aprotic solvents (e.g., dichloromethane) converts the free amine to the hydrochloride salt . Critical parameters include:
- Temperature control : Cyclization typically occurs at 80–120°C, monitored by TLC.
- Purification : Recrystallization from ethanol/water mixtures enhances purity.
- Yield optimization : Excess hydrazine (1.2–1.5 equivalents) ensures complete cyclization, while inert atmospheres prevent oxidation .
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of N–H stretching (3100–3300 cm⁻¹) and C–N amine vibrations (1030–1250 cm⁻¹). The absence of free amine peaks (e.g., sharp N–H bands) verifies salt formation .
- Elemental Analysis : Quantify nitrogen and chlorine content to validate stoichiometry (e.g., 23 wt.% N increase post-impregnation in analogous systems) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (7.2–7.8 ppm for phenyl) and methylene groups adjacent to the amine (2.8–3.5 ppm).
- XRD : Compare experimental powder patterns with simulated data from single-crystal structures to confirm phase purity .
Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect intensity data with a CCD detector .
- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Apply full-matrix least-squares refinement in SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
- Visualization : Use WinGX and ORTEP for thermal ellipsoid plots and packing diagrams .
Advanced Research Questions
Q. What methodologies are employed to analyze hydrogen bonding networks and supramolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···Cl, C–H···π) using Etter’s formalism to identify motifs like D (donor) and R (acceptor) patterns .
- Hirshfeld Surfaces : Generate 2D fingerprint plots (via CrystalExplorer ) to quantify interaction contributions (e.g., H···Cl contacts in hydrochloride salts) .
- DFT Calculations : Optimize molecular geometries (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths and angles, resolving discrepancies in packing forces .
Q. How can computational modeling complement experimental data in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to assess hygroscopicity and salt dissociation kinetics.
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., methylene amine group) .
- pKa Prediction : Use COSMO-RS to estimate amine basicity and HCl dissociation in aqueous media, guiding pH-dependent stability tests .
Q. What strategies can be implemented to resolve contradictions in spectroscopic data during the characterization of this compound?
- Methodological Answer :
- Case Study – FTIR vs. Elemental Analysis : If FTIR shows residual free amine (N–H stretch) but elemental analysis confirms stoichiometric Cl, consider:
- TGA-MS : Check for HCl loss during heating, indicating weak ion pairing.
- Solid-State NMR : Differentiate static (salt) vs. dynamic (free amine) proton environments .
- XRD vs. NMR : If XRD indicates purity but NMR shows split peaks, test for polymorphism via DSC or slurry experiments in different solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
